Cas no 70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-)
![D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- structure](https://nl.kuujia.com/scimg/cas/70639-48-4x500.png)
70639-48-4 structure
Productnaam:D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®
- BAY V1 4718
- Etisomicin [INN:BAN]
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1->4)-o-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->6))-2-deoxy-L-streptamine
- O-3-Deoxy-3-(ethylamino)-4-C-methyl-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine
- UNII-0BZK9FE5DE
- Etisomicin
- 0BZK9FE5DE
- 70639-48-4
- Q27236588
- NS00122912
- DTXSID40220922
- O-3-DEOXY-3-(ETHYLAMINO)-4-C-METHYL-B-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE
- ETISOMICIN [INN]
- BAY-V1-4718
- D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-
-
- Inchi: InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3
- InChI-sleutel: KOBHYGXJFZRQFP-UHFFFAOYSA-N
- LACHT: CCNC1C(O)C(OC2C(N)CC(N)C(OC3OC(CN)=CCC3N)C2O)OCC1(C)O |c:20|
Berekende eigenschappen
- Exacte massa: 461.285
- Monoisotopische massa: 461.285
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 7
- Complexiteit: 658
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 214A^2
- Oppervlakte lading: 0
- XLogP3: -4.7
Experimentele eigenschappen
- Brekindex: 1.604
D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy- Gerelateerde literatuur
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Aminosuikers
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten Aminosuikers
70639-48-4 (D-Streptamine,O-3-deoxy-3-(ethylamino)-4-C-methyl-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®4)]-2-deoxy-) Gerelateerde producten
- 32385-11-8(Sisomicin)
- 56391-56-1(Netilmicin)
- 1824501-70-3(Cyclobutanepropanoic acid, 3-amino-2,2-dimethyl-)
- 73721-06-9(2-(3-methylphenyl)propanoic acid)
- 2679835-78-8(rac-(1R,3R,4S)-3-{(prop-2-en-1-yloxy)carbonylamino}bicyclo2.1.0pentane-1-carboxylic acid)
- 1341477-39-1(3-cyclopropyl-1-methyl-5-(pyrrolidin-2-yl)methyl-1H-1,2,4-triazole)
- 691392-55-9(2-(4-fluorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide)
- 2034612-76-3(4-chloro-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 254902-29-9(5’-Amino Tolcapone 3-Sulfate)
- 19524-06-2(4-Bromopyridine hydrochloride)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
